2-Hexylfuran
Overview
Description
2-Hexylfuran is a five-membered heterocyclic aromatic compound . It consists of a furan ring and a hexyl group . It has a molecular formula of C10H16O and an average mass of 152.233 Da .
Synthesis Analysis
The most common method for synthesizing 2-hexylfuran is by the palladium-catalyzed cross-coupling reaction between a haloalkane and a furan derivative . The product can be characterized using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry .Molecular Structure Analysis
The molecular structure of 2-Hexylfuran consists of a furan ring and a hexyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Scientific Research Applications
Antibacterial Activity in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
2-Hexylfuran derivatives have been identified as potent antibacterial agents. Their structure allows for interaction with bacterial cell membranes, leading to disruption and potential cell death.
Methods and Experimental Procedures
Synthesis of 2-Hexylfuran derivatives followed by in vitro testing against various bacterial strains. The compounds are typically evaluated using minimum inhibitory concentration (MIC) assays to determine their effectiveness.
Results and Outcomes
Compounds containing the 2-Hexylfuran moiety have shown significant activity against S. aureus ATCC29213, with some derivatives exhibiting higher efficacy than standard drugs like tobramycin .
Organic Electronics in Material Science
Scientific Field
Material Science
Application Summary
2-Hexylfuran is used in the synthesis of conjugated materials for organic electronics. Its incorporation can lead to improved solubility and transport properties in organic semiconductors.
Methods and Experimental Procedures
The compound is integrated into polymer backbones or small molecules to create materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These materials are tested for their electronic properties under controlled conditions.
Results and Outcomes
Conjugated systems containing 2-Hexylfuran have demonstrated increases in conjugation length and improved electronic properties, which are crucial for the efficiency of OPVs and OLEDs .
Synthesis of Sulfonic Acid Derivatives in Organic Chemistry
Scientific Field
Organic Chemistry
Application Summary
2-Hexylfuran is a precursor in the synthesis of sulfonic acid derivatives, which are important intermediates in various chemical reactions.
Methods and Experimental Procedures
The synthesis involves the reaction of 2-Hexylfuran with sulfonating agents under an argon atmosphere to prevent oxidation. The reactions are monitored using spectroscopic methods.
Results and Outcomes
The yield of the desired sulfonic acid derivative, such as 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), has been reported at 38% under optimized conditions .
Antimicrobial Drug Development in Pharmacology
Scientific Field
Pharmacology
Application Summary
2-Hexylfuran derivatives are explored for their potential as antimicrobial drugs, particularly against drug-resistant strains.
Methods and Experimental Procedures
Derivatives are synthesized and tested against a panel of resistant microbial strains. The activity is compared to existing antimicrobial agents to assess potential advantages.
Results and Outcomes
Some 2-Hexylfuran derivatives have shown promising results, outperforming traditional antimicrobial agents in efficacy and potency against resistant strains .
Advanced Therapeutic Agents in Biomedical Research
Scientific Field
Biomedical Research
Application Summary
Research into 2-Hexylfuran derivatives has expanded into their use as therapeutic agents for various diseases due to their diverse biological activities.
Methods and Experimental Procedures
In vivo and in vitro studies are conducted to evaluate the therapeutic potential of these compounds in disease models.
Results and Outcomes
Derivatives of 2-Hexylfuran have exhibited a range of therapeutic benefits, including anti-inflammatory, analgesic, and anticancer activities .
Chemical Sensing in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
2-Hexylfuran is investigated for its use in chemical sensors due to its reactivity with specific analytes, which can be used for detection purposes.
Methods and Experimental Procedures
The compound is incorporated into sensor arrays and exposed to various analytes. The change in electronic properties upon interaction is measured.
Results and Outcomes
Sensors incorporating 2-Hexylfuran have shown sensitivity to certain chemicals, making them useful for environmental monitoring and quality control in industrial processes .
This analysis provides a detailed overview of the diverse applications of 2-Hexylfuran across different scientific fields, highlighting its versatility and potential in scientific research. Each application is backed by experimental evidence and results, showcasing the compound’s significant impact on various areas of study.
Antithrombotic Agent in Cardiovascular Research
Scientific Field
Cardiovascular Research
Application Summary
2-Hexylfuran derivatives, specifically 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), have been identified as natural antithrombotic agents, offering potential benefits in the prevention and treatment of thrombosis.
Methods and Experimental Procedures
HEFS is synthesized through a multi-step process, starting with Grignard ethynylation of 1-heptanal, followed by Weinreb amide alkynylation, bromocyclization, and finally, metal–halogen exchange and sulfonylation to produce HEFS .
Results and Outcomes
HEFS acts as an anticoagulant, blood platelet aggregation inhibitor, antiulcer agent, and vasoconstriction inhibitor in vertebrates, showing promise for therapeutic use in cardiovascular diseases .
Antimicrobial Drug Discovery in Microbiology
Scientific Field
Microbiology
Application Summary
The furan nucleus, including compounds like 2-Hexylfuran, is crucial in the development of new antimicrobial drugs to combat microbial resistance.
Methods and Experimental Procedures
Novel furan derivatives are synthesized and their antibacterial activity is assessed against various strains of bacteria, including gram-positive and gram-negative bacteria, using standard microbiological assays .
Results and Outcomes
Recent studies have shown that furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects, which are beneficial in the fight against multi-resistant infections .
Natural Product Synthesis in Organic Synthesis
Scientific Field
Organic Synthesis
Application Summary
2-Hexylfuran is an important structural motif in the synthesis of bioactive natural products, which are found in terrestrial and marine organisms.
Methods and Experimental Procedures
The synthesis of complex natural products containing the furan ring involves various organic reactions, where 2-Hexylfuran can serve as a key intermediate or building block.
Results and Outcomes
The successful synthesis of natural products with furan rings has led to the discovery of new pharmaceuticals and intermediates with significant biological activities .
properties
IUPAC Name |
2-hexylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCAKKYMZVLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191216 | |
Record name | 2-Hexylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexylfuran | |
CAS RN |
3777-70-6 | |
Record name | 2-Hexylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3777-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXY8B84U4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hexylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.